N-(5-bromopyridin-2-yl)methanesulfonamide
Description
Overview and Significance in Contemporary Chemical Science
In the realm of medicinal chemistry and drug discovery, the strategic combination of different pharmacophores—structural units responsible for a molecule's biological activity—is a cornerstone of designing new therapeutic agents. N-(5-bromopyridin-2-yl)methanesulfonamide embodies this principle by integrating a pyridine (B92270) ring, a halogen atom (bromine), and a sulfonamide group. This unique combination offers multiple reactive sites for chemical modification, allowing for the systematic development of new compounds. The bromine atom, for instance, serves as a versatile handle for cross-coupling reactions, a powerful set of tools in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
The following table summarizes the key chemical identifiers for this compound:
| Property | Value |
| CAS Number | 89466-22-8 |
| Molecular Formula | C₆H₇BrN₂O₂S |
| Molecular Weight | 251.10 g/mol |
| Synonyms | N-(5-Bromo-2-pyridinyl)methanesulfonamide |
Historical Context of Sulfonamide and Pyridine Scaffolds in Medicinal Chemistry
The significance of this compound is deeply rooted in the rich history of its constituent chemical scaffolds: sulfonamides and pyridines.
The journey of sulfonamides in medicine began with the discovery of Prontosil, the first commercially available antibacterial agent, in the 1930s. This breakthrough heralded the dawn of the antibiotic era and established the sulfonamide group (-SO₂NH₂) as a critical pharmacophore. google.com Over the decades, the applications of sulfonamides have expanded far beyond their antimicrobial origins, now encompassing treatments for a wide array of conditions including inflammation, diabetes, and certain cancers. mdpi.comed.ac.uk Their enduring prevalence is a testament to their favorable electronic properties and their ability to mimic other functional groups in biological systems. nih.gov
Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and natural products. nih.gov Its presence can significantly influence a molecule's properties, such as its solubility, basicity, and ability to interact with biological targets. Pyridine derivatives are integral to a wide range of therapeutic agents, acting as antivirals, anticancer agents, and treatments for cardiovascular and central nervous system disorders. nih.gov The ability of the pyridine nitrogen to form hydrogen bonds is a key aspect of its frequent use in drug design.
The combination of these two historically significant scaffolds within a single molecule, as seen in this compound, provides a powerful platform for the development of new chemical entities with diverse and potent biological activities.
Scope and Research Trajectories of this compound
Current research involving this compound primarily focuses on its role as a crucial intermediate in the synthesis of targeted therapeutic agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov
A notable example of the application of this compound is found in a patent for heteroaryl alkyne derivatives designed as inhibitors of MAP kinase interacting kinases (MNK1 and MNK2) and Abelson (Abl) tyrosine kinase. mdpi.com These kinases are implicated in the progression of various cancers. The patent describes the use of this compound as a key intermediate in the synthesis of these potential anticancer agents. mdpi.com While detailed experimental data for this specific intermediate is not provided in the patent, its inclusion in the synthetic route underscores its importance in accessing the final target molecules.
The research trajectory for compounds derived from this compound is therefore closely linked to the development of novel kinase inhibitors. The general synthetic strategy often involves utilizing the bromo-substituent on the pyridine ring for further chemical elaboration through cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to optimize the biological activity of the final product.
The table below outlines the key research areas and potential applications of compounds derived from this compound:
| Research Area | Target Class | Potential Therapeutic Application |
| Oncology | Kinase Inhibitors (e.g., MNK1, MNK2, Abl) | Cancer |
| Inflammatory Diseases | Kinase Inhibitors | Inflammatory Conditions |
| Neurodegenerative Diseases | Kinase Inhibitors | Neurodegenerative Disorders |
| Metabolic Disorders | Kinase Inhibitors | Metabolic Diseases |
Structure
2D Structure
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAADKYEDTQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355081 | |
| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-22-8 | |
| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering of N 5 Bromopyridin 2 Yl Methanesulfonamide
Established Synthetic Routes for N-(5-bromopyridin-2-yl)methanesulfonamide
The principal and most direct pathway to this compound involves the reaction of 2-amino-5-bromopyridine (B118841) with methanesulfonyl chloride. This method is favored for its straightforwardness and reliance on readily available starting materials.
Synthesis from 2-Amino-5-bromopyridine and Methanesulfonyl Chloride
The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-5-bromopyridine on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.
The synthesis of N-substituted sulfonamides, including analogous structures to this compound, is typically carried out in an inert solvent. google.com Dichloromethane (B109758) is a common choice for this purpose. The reaction necessitates a base to neutralize the hydrogen chloride byproduct, with triethylamine (B128534) being a frequently employed organic base. google.com
Optimal reaction temperatures are generally kept low to control the exothermic nature of the reaction and minimize side product formation. The process is often initiated at 0°C, followed by a gradual warming to ambient temperature as the reaction progresses. google.com The progress of the reaction can be monitored using techniques like thin-layer chromatography to ensure the complete consumption of the starting material. google.com
Table 1: Typical Reaction Conditions for the Synthesis of N-substituted Sulfonamides
| Parameter | Condition | Source |
| Solvent | Dichloromethane | google.com |
| Base | Triethylamine | google.com |
| Temperature | 0°C to ambient | google.com |
| Monitoring | Thin-Layer Chromatography | google.com |
Upon completion of the reaction, the workup procedure typically involves partitioning the reaction mixture between water and an organic solvent like dichloromethane. The organic layer is then washed with dilute acid and brine, dried over a desiccant such as magnesium sulfate, and concentrated under vacuum. google.com
Purification of the crude product is often achieved through column chromatography on silica (B1680970) gel. google.com For analogous N-substituted sulfonamides, yields are reported to be in the range of good to excellent, often exceeding 70-80%. google.com The purity of the final compound is confirmed through analytical techniques such as mass spectrometry and elemental analysis. google.com
Table 2: Yield and Purification Data for an Analogous N-substituted Sulfonamide
| Parameter | Details | Source |
| Purification Method | Chromatography (SiO2, 30% ethyl acetate/hexanes) | google.com |
| Reported Yield | 73% | google.com |
| Analytical Confirmation | Field Desorption Mass Spectrum | google.com |
Alternative Synthetic Approaches and Precursor Chemistry
The synthesis of this compound is intrinsically linked to the availability and synthesis of its key precursors.
The primary precursor, 2-amino-5-bromopyridine, is itself synthesized from 2-aminopyridine (B139424). One common method involves the protection of the amino group via acetylation, followed by bromination and subsequent deprotection. uni.lu Another approach utilizes phenyltrimethylammonium (B184261) tribromide as a brominating agent in a solvent like dichloromethane or chloroform, offering a mild reaction pathway. google.com
The exploration of differently substituted bromopyridin-2-amines can lead to a diverse range of N-(bromopyridin-2-yl)methanesulfonamide derivatives. For instance, the synthesis of 2-amino-5-methyl-6-bromopyridine has been achieved through the amination of 2-bromo-3-picoline using sodium amide in an organic solvent under reflux conditions. google.com
While methanesulfonyl chloride is the standard reagent for introducing the methanesulfonyl group, other sulfonyl halides can be employed to generate a variety of sulfonamides. For example, the use of isopropylsulfonyl chloride and trifluoromethanesulfonyl chloride has been documented in the synthesis of related N-substituted sulfonamides, following similar reaction protocols. google.com This flexibility allows for the synthesis of a library of compounds with varying alkyl or aryl sulfonyl groups, which can be crucial for structure-activity relationship studies in drug discovery.
Advanced Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound leverages cutting-edge methodologies designed to enhance efficiency, selectivity, and environmental sustainability. These strategies are crucial for creating a diverse library of compounds for further research and application.
Multi-component Reactions Incorporating the Sulfonamide Moiety
Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules by combining three or more reactants in a single step. This approach is advantageous due to its atom economy, reduced number of purification steps, and potential for creating diverse molecular libraries. acs.orgchemistryforsustainability.org
Several MCR strategies have been developed for the synthesis of sulfonamides, which could be adapted for the derivatization of this compound. These include:
Three-Component Aminosulfonylation: A notable strategy involves the direct, single-step synthesis of sulfonamides from aryl radical precursors, a source of sulfur dioxide, and various amines. acs.orgthieme-connect.com This method utilizes synergetic photoredox and copper catalysis, allowing the reaction to proceed under mild, room-temperature conditions. acs.org The process is compatible with a wide range of functional groups and accommodates both electron-rich and electron-deficient amines, which is a significant advantage over traditional methods. thieme-connect.com
Palladium-Catalyzed Three-Component Synthesis: This approach uses sulfuric chloride as a source for the sulfonyl group in a palladium-catalyzed Suzuki-Miyaura coupling reaction. It involves the in situ generation of sulfamoyl chlorides which then couple with boronic acids to yield diverse sulfonamides. rsc.org While effective for secondary amines, this method shows high functional group tolerance. rsc.org
Copper-Catalyzed MCR in Deep Eutectic Solvents (DESs): A sustainable method for synthesizing sulfonamides involves a copper-catalyzed process with triarylbismuthines, sodium metabisulfite, and nitro compounds in a Deep Eutectic Solvent. researchgate.net This one-pot synthesis is highly atom-economical and avoids the use of volatile organic compounds. researchgate.net
Diazonium Salt-Based MCR: A method has been developed for preparing N-sulfonyl amidine compounds through a three-component reaction of aryl diazonium salts with sulfonamides and acetonitrile (B52724). researchgate.net This reaction proceeds via a nitrilium ion intermediate that is subsequently trapped by the sulfonamide. researchgate.net
These MCRs provide powerful tools for generating derivatives of this compound by varying the starting components, thus enabling the exploration of a broad chemical space.
| MCR Strategy | Key Reactants | Catalyst/Reagent | Key Features |
| Aminosulfonylation | Aryl radical precursor, SO2 source, Amine | Photoredox/Copper catalyst | Mild conditions, broad amine scope acs.orgthieme-connect.com |
| Suzuki-Miyaura Coupling | Sulfuric chloride, Amine, Boronic acid | Palladium catalyst | High functional group tolerance rsc.org |
| DES-based Synthesis | Triarylbismuthine, Na2S2O5, Nitro compound | Copper catalyst | Sustainable, avoids VOCs researchgate.net |
| Diazonium Salt MCR | Aryl diazonium salt, Sulfonamide, Acetonitrile | None | Forms N-sulfonyl amidines researchgate.net |
Chemo- and Regioselective Functionalization Approaches
The selective functionalization of the this compound scaffold is critical for synthesizing specific isomers and derivatives. The pyridine (B92270) ring, being electron-deficient, presents unique challenges and opportunities for selective C-H functionalization. rsc.org
Functionalization of the Pyridine Ring: Direct and selective functionalization of the pyridine core is a key area of research. rsc.org The existing bromo and methanesulfonamide (B31651) substituents on the ring direct further substitutions. Strategies often involve:
C-H Functionalization: Modern synthetic methods focus on the direct functionalization of C-H bonds to avoid pre-functionalized starting materials, which aligns with the principles of sustainable chemistry. rsc.org The challenge lies in controlling the regioselectivity (ortho-, meta-, or para- to the nitrogen and existing substituents). nih.gov
Directed Metalation: The nitrogen atom or other functional groups on the pyridine ring can direct metallating agents to specific positions, allowing for subsequent reaction with an electrophile.
Phosphonium (B103445) Salt Strategy: A notable method for achieving C4-selectivity on the pyridine ring involves its conversion to a heterocyclic phosphonium salt. acs.orgacs.orggrantome.com This phosphonium group can then be substituted by various nucleophiles to introduce new functional groups in a highly regioselective manner. acs.org This two-step sequence is effective even on complex, functionalized pyridines. acs.org
Dearomatization-Rearomatization: For achieving meta-selective functionalization, a strategy involving the dearomatization of the pyridine ring can be employed. nih.gov This temporarily disrupts the aromatic system, allowing for functionalization at positions that are typically difficult to access, followed by rearomatization to restore the pyridine core. nih.gov
Functionalization via the Sulfonamide Moiety: The sulfonamide group itself offers a handle for derivatization.
N-Alkylation/Arylation: The hydrogen on the sulfonamide nitrogen can be substituted through alkylation or arylation reactions. Manganese-catalyzed N-alkylation using alcohols as green alkylating agents provides an efficient route for this transformation. organic-chemistry.org
The choice of strategy depends on the desired position of the new functional group, with significant progress being made in controlling the chemo- and regioselectivity of these transformations.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of sulfonamides, including this compound, aims to reduce the environmental impact of chemical processes. sci-hub.se This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and catalytic methods. nd.edu
Key green approaches applicable to sulfonamide synthesis include:
Synthesis in Aqueous Media: Water is an ideal green solvent. Facile and environmentally friendly methods for synthesizing sulfonamides have been developed using water as the solvent, often under dynamic pH control, which can lead to excellent yields and purity without the need for extensive purification. sci-hub.sersc.org This approach often uses equimolar amounts of reactants and avoids organic bases. rsc.org
Deep Eutectic Solvents (DESs): DESs are emerging as green and reusable alternatives to traditional organic solvents. nih.gov Sulfonamide synthesis in choline (B1196258) chloride-based DESs can proceed efficiently at room temperature, with the product being easily isolated by filtration or extraction. nih.gov
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a sustainable alternative to traditional solvent-based synthesis. rsc.org A one-pot, two-step procedure for sulfonamide synthesis from disulfides has been demonstrated, utilizing solid reagents and avoiding bulk solvents entirely. rsc.org
Energy-Efficient Methods: The use of microwave irradiation or ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These methods have been successfully applied to the synthesis of sulfonamide derivatives in green solvents like water. nih.gov
Catalytic Approaches: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For instance, a magnetite-immobilized nano-ruthenium catalyst has been used for the direct coupling of sulfonamides with alcohols, producing water as the only byproduct. The magnetic nature of the catalyst allows for its easy separation and reuse. acs.org
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and economically viable.
| Green Chemistry Principle | Specific Approach | Advantages |
| Use of Green Solvents | Synthesis in water sci-hub.sersc.org | Avoids organic solvents, simplifies workup |
| Use of Deep Eutectic Solvents (DESs) nih.gov | Reusable, non-volatile, biodegradable | |
| Solvent-Free Reactions | Mechanochemistry (Ball Milling) rsc.org | Eliminates solvent waste, high efficiency |
| Energy Efficiency | Microwave or Ultrasound-Assisted Synthesis nih.gov | Reduced reaction times, lower energy use |
| Catalysis | Use of recyclable nano-catalysts acs.org | High selectivity, catalyst reuse, water as byproduct |
Chemical Reactivity and Derivatization Strategies of N 5 Bromopyridin 2 Yl Methanesulfonamide
Reactivity of the Pyridine (B92270) Ring System in N-(5-bromopyridin-2-yl)methanesulfonamide
The pyridine ring in this compound is rendered electron-deficient by the electronegative nitrogen atom. This inherent electronic property, coupled with the presence of a bromine atom at the 5-position, opens up avenues for diverse chemical modifications.
Halogen-Mediated Cross-Coupling Reactions at the Bromine Atom
The bromine atom on the pyridine ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. fishersci.co.uk It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide, catalyzed by a palladium(0) complex. fishersci.co.uklibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk
In the context of this compound, the bromine atom can be readily displaced by various aryl and heteroaryl groups using Suzuki-Miyaura coupling conditions. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. fishersci.co.ukorganic-chemistry.org Bases such as potassium carbonate or potassium phosphate (B84403) are typically required to activate the boronic acid for transmetalation. organic-chemistry.orgnih.gov The reaction is often carried out in a mixture of an organic solvent, like dioxane, and water. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-(5-phenylpyridin-2-yl)methanesulfonamide |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | N-(5-(thiophen-3-yl)pyridin-2-yl)methanesulfonamide |
This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions and is for illustrative purposes.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org
For this compound, the bromine atom can be substituted with a variety of nitrogen-containing groups. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. libretexts.org
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Catalyst | Ligand | Base | Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | N-(5-morpholinopyridin-2-yl)methanesulfonamide |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-(5-(phenylamino)pyridin-2-yl)methanesulfonamide |
This table presents hypothetical examples based on typical Buchwald-Hartwig amination conditions and is for illustrative purposes.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the key intermediate for transmetalation to the palladium center. libretexts.org
In the case of this compound, the bromine atom can be efficiently coupled with various terminal alkynes to introduce alkynyl moieties onto the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base, which also often serves as the solvent. organic-chemistry.orgsoton.ac.uk
Table 3: Examples of Sonogashira Coupling Reactions
| Terminal Alkyne | Palladium Catalyst | Copper Cocatalyst | Base | Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | N-(5-(phenylethynyl)pyridin-2-yl)methanesulfonamide |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | N-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)methanesulfonamide |
This table presents hypothetical examples based on typical Sonogashira coupling conditions and is for illustrative purposes.
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards this type of substitution. masterorganicchemistry.com In pyridine, the nitrogen atom makes the ring electron-deficient, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic attack than benzene. wikipedia.org
Electrophilic Aromatic Substitution Limitations and Potential
Electrophilic aromatic substitution is a characteristic reaction of electron-rich aromatic compounds. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic attack compared to benzene. chemistrysteps.com The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to Lewis acids under the conditions of many electrophilic substitution reactions, further deactivating the ring. chemistrysteps.com
The methanesulfonamide (B31651) group is also an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution. Therefore, this compound is expected to be highly unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Forcing conditions would likely be required, and these could lead to side reactions or decomposition of the starting material.
Transformations Involving the Sulfonamide Moiety of this compound
The sulfonamide group (–NHSO₂CH₃) is a key functional handle for derivatization. The nitrogen atom, once deprotonated, becomes a potent nucleophile, while the methanesulfonyl group, though generally stable, presents theoretical opportunities for modification.
The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for its removal by a suitable base to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in standard N-alkylation and N-acylation reactions.
While specific studies on this compound are not extensively documented, the reactivity can be inferred from general procedures for the N-alkylation of N-acidic heterocyclic compounds and other sulfonamides. organic-chemistry.org Common conditions involve the use of a base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). organic-chemistry.orgacsgcipr.org The choice of base and solvent system is critical to ensure efficient deprotonation without promoting undesired side reactions.
The reaction proceeds via nucleophilic attack of the sulfonamidate anion on the alkylating or acylating agent, displacing a leaving group (e.g., halide) to form a new N-C or N-acyl bond. These reactions are valuable for modifying the steric and electronic properties of the sulfonamide linker, which can be crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Product Class | Reaction Conditions (Typical) |
| Methyl iodide (CH₃I) | N-Methylated Sulfonamide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) |
| Benzyl bromide (BnBr) | N-Benzylated Sulfonamide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |
| Acetyl chloride (CH₃COCl) | N-Acetylated Sulfonamide | Base (e.g., Pyridine, TEA), Solvent (e.g., DCM, Chloroform) |
| Benzoyl chloride (PhCOCl) | N-Benzoylated Sulfonamide | Base (e.g., Pyridine, TEA), Solvent (e.g., DCM, Chloroform) |
The methanesulfonyl group (–SO₂CH₃) is known for its high stability and is generally considered a robust functional group, often employed as a non-reactive polar moiety or a leaving group in other contexts. arkema.com Direct chemical modification of the methyl group within this moiety on this compound is not a commonly reported transformation.
The protons of the methyl group are only weakly acidic, and their removal requires the use of very strong bases, such as organolithium reagents (e.g., n-butyllithium), at low temperatures. In principle, the resulting carbanion could be trapped with an electrophile to achieve functionalization at the carbon atom of the sulfonyl group. However, this approach is challenging due to potential competing reactions. The strong base could preferentially react at the more acidic sulfonamide N-H site or even interact with the bromopyridine ring. Therefore, such modifications are synthetically complex and would require careful optimization to achieve selectivity.
Chemo-selective Reactions for Complex Molecule Synthesis
A key aspect of utilizing this compound as a building block is the ability to perform reactions chemo-selectively. The molecule possesses two primary sites for cross-coupling reactions: the carbon-bromine (C-Br) bond on the pyridine ring and the nitrogen-hydrogen (N-H) bond of the sulfonamide. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which can be performed under conditions that leave the sulfonamide group intact.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is highly effective for the coupling of amines with aryl halides, including 2-bromopyridines. wikipedia.orgresearchgate.net This reaction allows for the selective introduction of a wide variety of primary and secondary amines at the C5-position of the pyridine ring. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, K₃PO₄) is crucial for catalytic efficiency and selectivity. chemspider.com
Similarly, the Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This provides a route to introduce aryl, heteroaryl, or alkyl groups at the C5-position, significantly increasing molecular complexity. The chemo-selectivity of these transformations allows for the pyridine ring to be modified without affecting the sulfonamide N-H, which can be reserved for subsequent derivatization steps.
Table 2: Potential Chemo-selective Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-2-(methanesulfonamido)pyridine |
| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 5-(Dialkylamino)pyridin-2-yl-methanesulfonamide |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Alkyl/Aryl-2-(methanesulfonamido)pyridine |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., TEA) | 5-(Alkenyl)pyridin-2-yl-methanesulfonamide |
N 5 Bromopyridin 2 Yl Methanesulfonamide As a Molecular Building Block
Incorporation into Tyrosine Kinase Inhibitor Scaffolds
The dysregulation of protein kinases, particularly tyrosine kinases, is a hallmark of many cancers, making them a prime target for therapeutic intervention. The N-(5-bromopyridin-2-yl)methanesulfonamide moiety has been strategically employed in the development of potent and selective tyrosine kinase inhibitors.
Design and Synthesis of Bcr-Abl Kinase Inhibitors
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). The development of Bcr-Abl inhibitors has revolutionized the treatment of this disease. While direct synthesis of Bcr-Abl inhibitors using this compound as a starting material is not extensively documented in publicly available literature, the closely related precursor, 5-bromopyridin-2-amine, serves as a key intermediate in the synthesis of potent Bcr-Abl inhibitors.
In a representative synthetic approach, 5-bromopyridin-2-amine can be subjected to N-acylation followed by a palladium-catalyzed Suzuki coupling reaction. This strategy allows for the introduction of various molecular fragments at the 5-position of the pyridine (B92270) ring, a critical region for interaction with the Bcr-Abl kinase domain. The amino group of the precursor, which corresponds to the nitrogen of the methanesulfonamide (B31651) in the target compound, serves as a crucial attachment point for other pharmacophoric elements. This modular approach enables the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
For instance, the synthesis of a series of Bcr-Abl inhibitors was achieved by coupling 5-bromopyridin-2-amine with different boronic acids. nih.gov These inhibitors demonstrated significant activity against both the wild-type and the drug-resistant T315I mutant of Bcr-Abl. nih.gov The general synthetic scheme highlights the importance of the bromopyridine scaffold in constructing these complex inhibitors.
Table 1: Representative Bcr-Abl Kinase Inhibitors Derived from a 5-bromopyridine Scaffold
| Compound | Linker | Key Structural Feature | Target Kinase |
|---|---|---|---|
| TL8 | tert-Leucine | Phenylpyridine with amide side chain | Bcr-Abl WT, Bcr-Abl T315I |
| BS4 | Serine | Phenylpyridine with amide side chain | Bcr-Abl WT, Bcr-Abl T315I |
Structural Analogs and Their Synthetic Pathways
The versatility of the this compound scaffold extends to the synthesis of a wide array of structural analogs targeting various tyrosine kinases. The bromine atom on the pyridine ring is a key functional group that facilitates cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.
The synthesis of dasatinib (B193332), a potent multi-targeted tyrosine kinase inhibitor used in the treatment of CML and acute lymphoblastic leukemia, involves intermediates that share structural similarities with this compound. While not a direct precursor, the synthesis of dasatinib analogs often utilizes substituted brominated heterocycles. For example, the synthesis of dasatinib-amino acid and dasatinib-fatty acid conjugates was achieved through coupling reactions involving the core dasatinib structure. arctomsci.com This highlights the general strategy of using a halogenated heterocyclic core to build complex kinase inhibitors.
Role in the Synthesis of Antibacterial Agents and Sulfonamide Derivatives
The sulfonamide functional group is a well-established pharmacophore in antibacterial drug discovery. The incorporation of the this compound scaffold into novel antibacterial agents offers a promising strategy to combat the growing threat of antibiotic resistance.
Development of Novel Sulfonamide Antibacterials
The general approach to synthesizing novel sulfonamide antibacterials involves the reaction of a sulfonyl chloride with an appropriate amine. In the case of this compound, the core structure is already a sulfonamide. Therefore, its utility lies in its role as a building block where the brominated pyridine ring can be further functionalized to create more complex and potent antibacterial compounds.
Studies on the synthesis of new sulfonamide derivatives have shown that modifications to the aromatic or heterocyclic ring attached to the sulfonamide group can significantly impact antibacterial activity. For example, the synthesis of novel sulfonamides by condensing various amino-containing drugs and amino acids with p-toluenesulfonyl chloride has yielded compounds with significant antibacterial properties. researchgate.net This suggests that coupling other bioactive moieties to the this compound core could lead to the development of new antibacterial agents.
Structure-Guided Design of Antimicrobial Scaffolds
Structure-guided drug design plays a crucial role in the development of new antimicrobial agents. The this compound scaffold can be utilized in this approach by designing molecules that specifically target essential bacterial enzymes. The sulfonamide group can act as a mimic of p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway.
The brominated pyridine ring offers a site for chemical modification to optimize the compound's interaction with the target enzyme and to improve its pharmacokinetic properties. By understanding the three-dimensional structure of the target enzyme, medicinal chemists can design and synthesize derivatives of this compound with enhanced potency and selectivity against pathogenic bacteria.
Precursor for Bioactive Heterocyclic Compounds
Beyond its application in kinase inhibitors and antibacterial agents, this compound serves as a valuable precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are found in a large percentage of FDA-approved drugs.
The reactivity of the bromine atom on the pyridine ring allows for its transformation into various other functional groups or for its use in coupling reactions to construct more complex heterocyclic systems. This versatility makes this compound an attractive starting material for generating libraries of novel compounds for high-throughput screening and drug discovery programs. The development of green and sustainable synthetic methods further enhances the utility of such building blocks in modern medicinal chemistry.
The synthesis of complex molecules such as N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide demonstrates the incorporation of the N-(5-bromopyridin-2-yl) moiety into larger, potentially bioactive structures.
Lack of Publicly Available Data Prevents In-Depth Analysis of this compound's Role in Specified Chemical Syntheses
A thorough investigation into the scientific and patent literature reveals a significant lack of specific data to construct a detailed article on the chemical compound this compound according to the requested outline. Extensive searches failed to yield concrete examples of this particular compound's use as a molecular building block in the formation of pyrazole (B372694) and thiazole (B1198619) derivatives or in the synthesis of fused heterocyclic systems.
Similarly, no direct evidence could be found in the public domain linking this compound to research on Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. The investigation did not uncover studies detailing its role in linker and substituent effects on agonistic activity or in the rational design of GLP-1R modulators.
Furthermore, while the field of kinase inhibitor research is broad, no specific literature or patents were identified that document the utilization of this compound in kinase inhibitor programs beyond Bcr-Abl, including the development of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.
The absence of this specific information within publicly accessible databases and scientific journals makes it impossible to generate a scientifically accurate and informative article that strictly adheres to the provided, detailed outline. The available literature focuses on general synthesis methods for the mentioned heterocyclic systems and on the development of the specified drug classes without mentioning this compound as a key intermediate or scaffold.
Therefore, the requested article cannot be generated at this time due to the unavailability of the necessary foundational research findings.
Utilization in Kinase Inhibitor Programs Beyond Bcr-Abl
Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitor Synthesis
Information regarding the specific use of this compound as a molecular building block in the synthesis of pan-phosphatidylinositol 5-phosphate 4-kinase (PIP4K) inhibitors is not available in publicly accessible scientific literature based on the conducted searches. nih.govnih.govgoogle.com While the PIP4K family is a subject of research for its role in cellular signaling and potential as a therapeutic target, the direct synthetic lineage from this particular bromo-pyridine derivative is not documented in the available resources. nih.govgoogle.com
Ataxia Telangiectasia and Rad3-related (ATR)/mTOR Kinase Inhibitor Design
The design of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) and the mammalian target of rapamycin (B549165) (mTOR) kinases, both members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, often relies on heterocyclic scaffolds that can form critical hydrogen bonds within the ATP-binding site. nih.gov this compound serves as an ideal starting fragment for developing such inhibitors.
The 2-aminopyridine (B139424) motif is a well-established hinge-binding element in kinase inhibitors. In the context of ATR inhibitor design, the methanesulfonamide group (-SO₂CH₃) on the amino group of this compound can act as a strong hydrogen bond donor, interacting with key residues like Valine in the hinge region of the kinase. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor.
The bromine atom at the 5-position of the pyridine ring is a crucial feature for synthetic elaboration. It allows for the use of various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce larger and more complex aryl or heteroaryl substituents. This strategy, known as fragment growing or scaffold elaboration, is central to lead optimization. For instance, coupling the bromopyridine core with a boronic acid derivative can introduce moieties that target other regions of the ATP-binding site, thereby increasing potency and selectivity. nih.gov
In the development of ATR inhibitors, maintaining a rigidified scaffold that preserves key hydrogen bonding interactions is a successful strategy. nih.gov Starting with a building block like this compound allows chemists to systematically explore the chemical space around this core. By replacing the bromine with various functional groups, researchers can fine-tune the inhibitor's pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective compounds. nih.govnih.gov This approach has led to the development of clinical candidates that effectively modulate the ATR/CHK1 signaling pathway. nih.gov
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibitor Scaffolds
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a highly sought-after therapeutic target for a range of diseases, and the development of potent and selective inhibitors is an area of intense research. researchgate.netnih.gov Substituted pyridine scaffolds are prominent in the design of GSK-3β inhibitors. nih.gov this compound provides a foundational scaffold that can be elaborated into highly effective inhibitors.
Structure-guided design has revealed that specific substitutions on a core scaffold can lead to significant gains in potency and selectivity for GSK-3β. nih.gov For example, in a series of oxazole-4-carboxamide (B1321646) based inhibitors, the incorporation of substituted aryl groups was critical for activity. The this compound building block is primed for such modifications. The bromine atom serves as a point of diversification, allowing for the introduction of various aryl or heteroaryl groups via cross-coupling chemistry.
The methanesulfonamide moiety itself is a key contributor to binding. It can form crucial hydrogen bonds with residues in the ATP-binding pocket of GSK-3β, such as Asp133 or Val135, which are known to be important for inhibitor recognition. nih.gov The ability to form these interactions is a hallmark of many potent GSK-3β inhibitors.
Research has demonstrated that modifying the pyridine ring and its substituents can modulate not only potency but also selectivity between the two GSK-3 isoforms, GSK-3α and GSK-3β. nih.gov The development of isoform-selective inhibitors is highly desirable to minimize off-target effects. The data below illustrates how substitutions on a core structure, a strategy enabled by building blocks like this compound, can dramatically impact inhibitor potency.
Table 1: Activity of Oxazole-4-carboxamide GSK-3β Inhibitors
| Compound | GSK-3β Kᵢ (nM) | pCRMP2 T514 EC₅₀ (µM) |
|---|---|---|
| OCM-44 | 0.10 | 0.5 - 1.5 |
| OCM-47 | N/A | 0.5 - 1.5 |
| OCM-49 | N/A | 0.5 - 1.5 |
| OCM-51 | 0.030 | 0.5 - 1.5 |
Data sourced from a study on oxazole-4-carboxamide-based inhibitors, highlighting the potency achieved through structural modifications. nih.gov
Structure Activity Relationship Sar Studies Involving N 5 Bromopyridin 2 Yl Methanesulfonamide Scaffolds
Impact of Bromine Atom on Biological Activity and Molecular Interactions
The presence of a bromine atom on the pyridine (B92270) ring of N-(5-bromopyridin-2-yl)methanesulfonamide is a key determinant of its biological profile. Halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, polarity, and ability to form halogen bonds. These interactions can, in turn, affect how the molecule binds to its biological target.
Research into halogenated compounds has shown that they are often more active than their non-halogenated counterparts. nih.gov The introduction of a bromine atom can enhance the binding affinity of a ligand to its target protein by forming favorable interactions with amino acid residues in the binding pocket. This has been observed in various classes of compounds, where the substitution of a hydrogen atom with a halogen leads to a marked increase in biological activity. For instance, studies on flavonoid derivatives have demonstrated that the presence of chlorine or bromine atoms has a significant effect on their antimicrobial properties. nih.gov
Role of the Sulfonamide Linker in Ligand-Target Binding
The sulfonamide group (-SO₂NH-) is a crucial functional group in a wide array of medicinally active compounds, serving as a versatile linker that can engage in various non-covalent interactions. nih.gov In the this compound scaffold, this linker is pivotal for orienting the pyridine ring and the methanesulfonyl group in a way that optimizes binding to the target protein.
The sulfonamide moiety is a well-established pharmacophore that can act as a hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its two oxygen atoms. nih.gov This dual functionality allows it to form a network of interactions within a protein's binding site, contributing significantly to the stability of the ligand-protein complex. nih.gov
Positional Isomerism and Activity Modulation
The relative positioning of the sulfonamide group and other substituents on the pyridine ring can have a profound effect on the biological activity of the molecule. Studies on isomeric aminopyridine-3-sulfonamides have revealed that even subtle changes in the substitution pattern can lead to different hydrogen-bonding networks and, consequently, distinct supramolecular structures. nih.gov
In one study, the conformations of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides were found to be conserved by an intramolecular N-H...O hydrogen bond. nih.gov However, their intermolecular hydrogen-bonding arrangements differed, leading to the formation of different crystal packing motifs. nih.gov This highlights the importance of the sulfonamide's position in dictating the three-dimensional arrangement of the molecule, which is a critical factor for effective binding to a biological target.
| Isomer | Intermolecular Hydrogen Bonding Motif | Resulting Supramolecular Structure |
| 4-(2-methylanilino)pyridine-3-sulfonamide | C(4) chains via N-H...O hydrogen bonds | Layer structures |
| 4-(3-methylanilino)pyridine-3-sulfonamide | R(2)(2)(8) centrosymmetric dimers via N-H...O hydrogen bonds | Layer structures |
| 4-(4-methylanilino)pyridine-3-sulfonamide | R(2)(2)(8) centrosymmetric dimers via N-H...O hydrogen bonds | Layer structures |
Table 1: Supramolecular structures of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, illustrating the impact of positional isomerism on hydrogen-bonding arrangements. nih.gov
Sulfonamide Modifications and Their Effect on Binding Affinity
Modifications to the sulfonamide linker itself can also significantly impact binding affinity. Replacing one of the sulfonyl oxygens or the N-H group can alter the hydrogen bonding capacity and the geometry of the linker, leading to changes in biological activity.
A study on sulfonamide analogues binding to FKBP12 revealed that even modifications expected to clash with the protein could surprisingly improve affinity. nih.gov For instance, replacing the sulfonamide with a sulfonimidamide, which introduces a different geometry and hydrogen bonding potential, resulted in maintained or even improved binding affinities for some derivatives. nih.gov This suggests that the sulfonamide linker can be a point for optimization to enhance ligand-target interactions.
| Modification | Effect on Binding Affinity to FKBP12 |
| Replacement of sulfonamide with sulfinamide | Maintained a similar interaction network, with the remaining oxygen forming key interactions. |
| Substitution with larger groups on sulfonimidamide | Unexpectedly improved affinities for some derivatives, suggesting a remodeling of the binding pocket. |
Table 2: Effects of sulfonamide modifications on binding affinity, demonstrating the potential for linker optimization. nih.gov
Pyridine Ring Substitutions and Biological Efficacy
Substituent Effects on Kinase Inhibition
In the context of kinase inhibition, substituents on the pyridine ring can be strategically chosen to interact with specific regions of the ATP-binding pocket. For example, introducing electron-donating groups can increase the hydrogen-bond accepting capacity of the pyridine nitrogen, potentially enhancing interactions with hinge region residues of a kinase. mdpi.com
A study on thienopyridine-based kinase inhibitors demonstrated that the introduction of different substituents at various positions of the pyridine and attached rings had a significant impact on their inhibitory activity against RON kinase. nih.gov For instance, while a (methoxyethyl)amino group retained favorable anti-RON kinase activity, it led to poor antiproliferative activity in cells. nih.gov Conversely, certain halogen substitutions on a connected phenyl group drastically decreased anti-RON kinase activity. nih.gov
| Compound Series | Substitution | Effect on RON Kinase Activity |
| 7-phenoxythieno[3,2-b]pyridine | Halogen substitutions at positions other than 3-fluoro on the phenoxy group | 5-fold or more decrease in activity |
| 7-phenoxythieno[3,2-b]pyridine | Alkyl chain at the C4 position of the pyridone ring | Retained favorable anti-RON kinase activity |
Table 3: Impact of pyridine and associated ring substitutions on RON kinase inhibitory activity, highlighting the sensitivity of activity to substituent placement. nih.gov
Influence on Anticancer Activity
The anticancer activity of pyridine derivatives is also highly dependent on the nature and position of substituents. nih.govalliedacademies.org Different substitution patterns can lead to varying cytotoxic effects against different cancer cell lines.
In one study, novel pyridine derivatives were synthesized and evaluated for their anticancer activities. nih.gov Compounds with specific substitutions showed superior antiproliferative activities compared to the standard drug Taxol against human cancer cell lines such as Huh-7, A549, and MCF-7. nih.gov This underscores the potential to fine-tune the anticancer efficacy of the this compound scaffold by exploring various substitution patterns on the pyridine ring.
| Compound | Substituent Pattern | IC₅₀ against MCF-7 (µM) |
| Compound 3b | (Details not specified in abstract) | 6.13 |
| Taxol | (Reference drug) | 12.32 |
Table 4: Comparison of the in vitro antiproliferative activity of a substituted pyridine derivative against the MCF-7 breast cancer cell line, demonstrating the potential for enhanced anticancer efficacy through substitution. nih.gov
Lack of Specific Research Data Prevents In-Depth Analysis of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research pertaining to the conformational analysis, bioactive conformation, and pharmacophore development of the chemical compound this compound. As a result, a detailed article on the structure-activity relationship (SAR) studies of this particular scaffold, as per the requested outline, cannot be generated at this time.
The requested sections for the article were:
Pharmacophore Development and Optimization Based on this compound Analogs
A thorough investigation for data on these specific topics for this compound and its close analogs did not yield any published studies, detailed research findings, or data tables. While general principles of conformational analysis and pharmacophore modeling are well-established in medicinal chemistry, applying these concepts to a specific, unstudied molecule without experimental or computational data would be speculative and not meet the standards of a scientifically accurate and informative article.
General information on related chemical moieties, such as pyridine and sulfonamide scaffolds, indicates their importance in drug discovery. Pyridine rings are a common feature in many approved drugs, valued for their ability to form hydrogen bonds and their particular electronic properties. nih.govnih.gov The sulfonamide group is also a well-known pharmacophore with a wide range of biological activities. nih.govnih.gov
However, the specific arrangement and interplay of the 5-bromo-2-pyridinyl group with the methanesulfonamide (B31651) moiety in this compound would require dedicated research to understand its conformational preferences and how it interacts with biological targets. Such studies would involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine the molecule's three-dimensional structure and identify its bioactive conformation—the specific shape it adopts when it binds to a receptor. nih.govscispace.comchemrxiv.org
Similarly, the development of a pharmacophore model is contingent on having a set of active and inactive analog molecules. nih.govdovepress.com This model identifies the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement necessary for biological activity. Without a series of tested analogs of this compound, a valid pharmacophore model cannot be constructed.
Biological Targets and Mechanisms of Action for N 5 Bromopyridin 2 Yl Methanesulfonamide Derivatives
Kinase Inhibition Mechanisms
The N-(5-bromopyridin-2-yl)methanesulfonamide scaffold has served as a foundation for the development of potent kinase inhibitors. These derivatives have been designed to target specific kinases involved in cell growth, proliferation, and survival, demonstrating potential therapeutic applications in oncology and inflammatory conditions.
Bcr-Abl Kinase Inhibition and Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of Chronic Myeloid Leukemia (CML). nih.gov The development of tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl, such as imatinib (B729), has revolutionized the treatment of CML. nih.gov However, the emergence of drug resistance, often due to mutations in the Bcr-Abl kinase domain, remains a significant clinical challenge. nih.gov
While specific molecular docking studies for this compound are not extensively detailed in the reviewed literature, the general mechanism for TKIs targeting the ATP-binding site of Bcr-Abl involves key interactions with the adenine (B156593) pocket and the hinge region. For instance, the pyridine (B92270) and pyrimidine (B1678525) groups of nilotinib, a second-generation TKI, are enclosed by a cage of hydrophobic residues, and hydrogen bonds are formed with residues like Met318 and Thr315 in the hinge region. nih.gov Dasatinib (B193332), another TKI, primarily binds to the adenine pocket of Abl. nih.gov The design of novel inhibitors often focuses on optimizing these interactions to enhance potency and selectivity.
A primary mechanism of imatinib resistance is the T315I "gatekeeper" mutation, which prevents imatinib from binding effectively. nih.govfrontiersin.org Research has focused on designing inhibitors that can accommodate this mutation. One strategy involves utilizing the 5-bromopyridin-2-amine scaffold. Studies have shown that derivatives incorporating this moiety exhibit inhibitory activity against both wild-type Bcr-Abl and the T315I mutant. semanticscholar.org The structural design of these novel inhibitors often involves creating molecules that can bind effectively to the mutated kinase, for example, by forming alternative hydrogen bonds or by having a more flexible structure that can adapt to the conformational changes induced by the mutation. semanticscholar.org
| Compound/Derivative Class | Target | Key Findings | Reference |
| Derivatives of 5-bromopyridin-2-amine | Bcr-Abl (wild-type and T315I mutant) | Showed inhibitory activity against both forms of the kinase, suggesting a strategy to overcome imatinib resistance. | semanticscholar.org |
| Dasatinib | Bcr-Abl | Binds to the adenine pocket and is effective against many imatinib-resistant mutants. | nih.gov |
| Nilotinib | Bcr-Abl | Forms key hydrogen bonds within the ATP-binding site. | nih.gov |
RIPK2 and NOD2 Cell Signaling Pathways
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial mediator in the nucleotide-binding oligomerization domain (NOD) signaling pathway, which plays a key role in the innate immune response. nih.gov Dysregulation of the NOD2-RIPK2 axis is associated with inflammatory conditions. While the direct inhibition of RIPK2 by this compound derivatives is not explicitly documented in the available research, the broader class of kinase inhibitors has been explored for this target. For example, some type II kinase inhibitors have been identified as potent modulators of RIPK2 signaling. nih.gov The development of selective RIPK2 inhibitors is an active area of research for the treatment of inflammatory diseases. nih.gov
PI3K/Akt/mTOR Pathway Modulations
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. nih.gov Its dysregulation is a common feature in many cancers. nih.gov
A study on a structurally related compound, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), revealed its inhibitory effects on the PI3K/Akt/mTOR pathway. doi.org This compound was found to downregulate the phosphorylation of key proteins in this pathway. doi.org While this provides a potential link for the broader class of pyridinyl methanesulfonamide (B31651) derivatives, direct evidence for this compound derivatives modulating this pathway is not yet established. The development of dual PI3K/mTOR inhibitors is a significant focus in cancer drug discovery. nih.gov
| Compound | Pathway | Observed Effects | Reference |
| (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | PI3K/Akt/mTOR | Downregulation of phosphorylation of key pathway proteins. | doi.org |
Carbonic Anhydrase IX (CA IX) Inhibition in Cancer
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov Research has shown that various sulfonamide derivatives can selectively inhibit CA IX, leading to apoptosis in cancer cells. nih.gov While the specific inhibitory activity of this compound against CA IX is not detailed, the presence of the sulfonamide group suggests its potential as a starting point for the design of CA IX inhibitors. The development of selective CA IX inhibitors is a promising strategy for cancer therapy. nih.gov
Glycogen Synthase Kinase-3 Beta (GSK-3β) Interaction
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is integral to a multitude of cellular signaling pathways. nih.gov The beta isoform, GSK-3β, is particularly noted for its role in processes such as gene expression, cell division, and metabolism. nih.govnih.gov Aberrant GSK-3β activity has been implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, mood disorders, and diabetes. nih.govresearchgate.net Consequently, the inhibition of GSK-3β is a significant therapeutic target in drug discovery. researchgate.netresearchgate.net
While direct studies on this compound are limited in this context, the broader class of pyridine-containing compounds has been investigated for GSK-3β inhibition. For instance, imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives have been designed and synthesized as potential GSK-3β inhibitors. nih.gov These compounds were engineered to occupy the ATP-binding pocket of the enzyme. nih.gov Similarly, isonicotinamide-based derivatives have also been identified as promising leads for developing potent GSK-3β inhibitors. researchgate.net The established activity of these related heterocyclic structures suggests the potential for this compound derivatives to interact with GSK-3β, warranting further investigation into this specific scaffold.
Antimicrobial Mechanisms
Derivatives of 2-amino-5-bromopyridine (B118841), particularly those incorporating a sulfonamide group, have demonstrated notable antibacterial properties. A study on a series of these compounds revealed significant activity against a panel of both Gram-positive and Gram-negative bacteria. One such derivative, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide, was synthesized and showed promising efficacy.
The in vitro antibacterial activity of this sulfonamide derivative was evaluated using the microdilution broth susceptibility test method against clinically isolated bacterial strains. The compound was found to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus viridans, as well as Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that the sulfonamide derivative had significant antibacterial potential, positioning it as a lead compound for further development.
| Bacterial Strain | Type | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 0.24 |
| Streptococcus viridans | Gram-Positive | 0.22 |
| Escherichia coli | Gram-Negative | 0.46 |
| Klebsiella pneumoniae | Gram-Negative | 0.49 |
| Proteus mirabilis | Gram-Negative | 0.48 |
| Pseudomonas aeruginosa | Gram-Negative | 0.52 |
The primary mechanism of antibacterial action for sulfonamide-based drugs is the inhibition of a crucial metabolic pathway in bacteria. nih.gov Sulfonamides are structural analogs of p-aminobenzoic acid (PABA). nih.gov This structural mimicry allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.gov
The DHPS enzyme is essential for the synthesis of folic acid, a vitamin necessary for the production of nucleic acids (DNA and RNA) and, consequently, for bacterial growth and replication. nih.gov By binding to the active site of DHPS and preventing the utilization of PABA, sulfonamide derivatives effectively block the folic acid pathway. This inhibition halts bacterial proliferation, leading to a bacteriostatic effect. nih.gov This well-established mechanism is the basis for the antibacterial activity observed in derivatives containing the sulfonamide functional group. nih.gov The search for novel antibacterial agents continues to explore new enzyme targets, including those involved in fatty acid and cell wall biosynthesis, to overcome growing resistance. nih.gov
Interaction with Tubulin and Microtubule Disorganization
The sulfonamide scaffold is present in a class of compounds known as Microtubule Destabilizing Sulfonamides (MDS). nih.gov These agents have been identified as inhibitors of tubulin polymerization, a critical process for cell division. nih.govmdpi.com Tubulin proteins polymerize to form microtubules, which are essential components of the mitotic spindle that segregates chromosomes during mitosis. Disruption of microtubule dynamics leads to cell cycle arrest and can trigger apoptosis (programmed cell death). researchgate.net
Several studies have shown that sulfonamide derivatives can bind to the colchicine (B1669291) site on β-tubulin. researchgate.netnih.gov This binding event prevents the assembly of tubulin dimers into microtubules, thereby destabilizing the microtubule network. nih.gov For example, certain diarylsulphonamides and novel quinoline (B57606) sulfonamide derivatives have been reported to be potent inhibitors of tubulin assembly. mdpi.comresearchgate.net The most potent of these compounds exhibit nanomolar antiproliferative activities against various cancer cell lines, causing mitotic arrest in the G2/M phase, which is followed by apoptosis. nih.govmdpi.com While this compound itself has not been explicitly detailed in this context, the established role of the sulfonamide moiety in disrupting microtubule function makes this a significant potential mechanism of action for its derivatives. nih.govresearchgate.net
Other Identified Biological Activities and Modulated Pathways
Beyond their antimicrobial and potential cytotoxic activities, derivatives containing the methanesulfonamide structure have been evaluated for other biological effects.
One notable activity is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. A series of methanesulfonamide pyrimidine-substituted compounds were synthesized and found to be potent inhibitors of this enzyme. nih.gov HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. One derivative, S-4522, was identified as a particularly potent inhibitor, being approximately four times more effective than lovastatin (B1675250) at inhibiting HMG-CoA reductase in vitro and 100 times more potent than pravastatin (B1207561) at inhibiting cholesterol synthesis in isolated rat hepatocytes. nih.gov
In addition, various benzenesulphonamide derivatives have been reported to possess anti-inflammatory and antioxidant activities. frontiersin.org The sulfonamide structure is also a key feature in a diverse range of therapeutic agents used to treat conditions beyond bacterial infections, highlighting the versatility of this chemical scaffold. researchgate.net Other complex heterocyclic compounds that include a bromo-pyridine moiety have been investigated for potential antifungal and insecticidal properties. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of N-(5-bromopyridin-2-yl)methanesulfonamide Derivatives
Ligand-Protein Interaction Analysis
Once a docking pose is predicted, a detailed analysis of the interactions between the ligand and the protein is performed. These non-covalent interactions are the foundation of molecular recognition and binding affinity. Key interactions that would be assessed for an this compound derivative include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor, likely forming critical bonds with amino acid residues in a protein's active site. The bromine atom can participate in halogen bonding, while the pyridine (B92270) ring and its bromo-substituent can engage in various interactions, including pi-stacking and hydrophobic contacts.
A hypothetical analysis might reveal the pyridine nitrogen acting as a hydrogen bond acceptor and the sulfonamide N-H group acting as a hydrogen bond donor. The stability of such docked complexes is often further evaluated using more computationally intensive methods like molecular dynamics simulations. researchgate.net
Table 1: Common Ligand-Protein Interactions
| Interaction Type | Description | Potential Groups on this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. | Sulfonamide oxygen and nitrogen atoms, Pyridine nitrogen |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Bromopyridine ring |
| Halogen Bond | A non-covalent interaction between a halogen atom (e.g., Br) and a Lewis base (e.g., oxygen, nitrogen). | Bromine atom |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |
Binding Site Prediction and Characterization
A primary goal of molecular docking is to predict the specific binding site on the target protein. Docking algorithms sample a large number of orientations and conformations of the ligand within the protein's surface, identifying cavities that can accommodate the molecule. The characterization of this predicted binding pocket is crucial for drug design. Analysis would focus on the properties of the amino acids lining the pocket—such as their hydrophobicity, charge, and size—to understand the complementarity between the ligand and the protein. For this compound, a likely binding site would feature residues capable of forming hydrogen bonds with the sulfonamide group and a pocket that favorably accommodates the bromopyridine moiety. In some cases, molecular dynamics simulations are employed to detect cryptic or allosteric binding sites that are not apparent in static crystal structures. springernature.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov
3D-QSAR for Potency Prediction and Design Guidance
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how the 3D properties of molecules influence their biological activity. These methods require the structural alignment of a set of molecules and calculate steric, electrostatic, and other fields around them.
For a series of this compound derivatives, a 3D-QSAR study would generate contour maps that highlight regions where modifications to the structure would likely lead to changes in potency. For example, a CoMFA map might show that increasing steric bulk in one region is favorable for activity, while a positive electrostatic potential is preferred in another. Such models are validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com A highly predictive CoMSIA model for a different class of compounds was built using steric, electrostatic, and hydrophobic fields, yielding a q² of 0.63 and an r² of 0.94, indicating a robust model. mdpi.com
Descriptor-Based QSAR for Biological Activity
Descriptor-based QSAR, often referred to as 2D-QSAR, correlates biological activity with molecular descriptors calculated from the 2D structure. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. A typical QSAR study involves calculating a wide range of descriptors for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.gov
For this compound and its analogs, relevant descriptors might include molecular weight, logP (a measure of hydrophobicity), and topological indices that describe molecular shape and branching. One study found that a descriptor related to molecular shape (kappa3) was negatively correlated with biological activity, suggesting that decreasing this value could lead to more potent compounds. nih.gov The statistical quality of a QSAR model is critical, with key validation metrics including the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability assessed on an external test set (R²ext). nih.govnih.gov
Table 2: Example QSAR Model Validation Statistics
| Parameter | Description | Typical Good Value |
|---|---|---|
| R² (r²) | Coefficient of determination. Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (q²) | Cross-validated R². A measure of the predictive power of the model, typically calculated using leave-one-out cross-validation. | > 0.5 |
| RMSE | Root Mean Square Error. The standard deviation of the residuals (prediction errors). | As low as possible |
| R²ext | R² for an external test set. Measures the model's ability to predict the activity of compounds not used in model training. | > 0.5 |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
While docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netresearchgate.net MD simulations are crucial for assessing the conformational flexibility of the ligand and the stability of the protein-ligand complex. nih.govspringernature.com
An MD simulation of this compound bound to a target protein would reveal how the ligand adjusts its conformation within the binding pocket. The freedom of dihedral rotations in the ligand's side chains can be particularly important for effective binding. nih.gov The simulation would also show how the protein itself might change shape to better accommodate the ligand, a phenomenon known as induced fit. nih.gov
The stability of the complex is typically evaluated by monitoring key metrics over the simulation time. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess structural stability; a stable complex will show the RMSD value leveling off to a plateau. researchgate.net The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein or ligand are the most mobile. researchgate.net Analysis of hydrogen bonds and other interactions over time can confirm whether the key interactions predicted by docking are maintained throughout the simulation. rsc.org Furthermore, advanced MD techniques can be used to estimate drug-target residence time, a critical parameter for in vivo efficacy. nih.govacs.org
In Silico ADME Prediction and Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery. nih.gov These computational methods assess the "drug-likeness" of a molecule, helping to identify candidates with a higher probability of success in later clinical phases by weeding out those with unfavorable pharmacokinetic properties. nih.gov Properties such as molecular weight, lipophilicity, and hydrogen bonding capacity are calculated to evaluate potential oral bioavailability and cell permeability. nih.gov
For this compound, while specific experimental data is limited, its pharmacokinetic properties can be predicted using various computational models. These models analyze the molecule's structure to forecast its behavior in the body. The key parameters for this compound are summarized in the table below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Pharmacokinetics |
|---|---|---|
| Molecular Formula | C₆H₇BrN₂O₂S | Defines the elemental composition of the molecule. |
| Molecular Weight | 251.10 g/mol | Influences absorption and distribution; values <500 g/mol are generally favored for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Predicts cell permeability; values <140 Ų are often associated with good oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | 1.1 - 1.4 | Measures lipophilicity, which affects absorption and distribution. Values between 1 and 5 are typical for many oral drugs. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor interactions. |
| Rotatable Bonds | 2 | A measure of molecular flexibility; fewer rotatable bonds (<10) is often correlated with better oral bioavailability. |
The predicted properties of this compound suggest a favorable profile for a potential drug candidate. Its molecular weight is well under the 500 g/mol threshold suggested by Lipinski's Rule of Five, a widely used guideline for estimating drug-likeness. The predicted TPSA indicates a high likelihood of good cell membrane permeability. Furthermore, the number of hydrogen bond donors and acceptors, along with the logP value, fall within the ranges typically associated with orally bioavailable drugs. These in silico predictions provide a strong rationale for the further investigation of this compound and its derivatives.
Virtual Screening and Library Design Utilizing the this compound Scaffold
The core structure of this compound, referred to as a scaffold, serves as an excellent starting point for discovering new bioactive molecules through virtual screening and library design. nih.gov Virtual screening involves the computational testing of large collections of chemical structures against a biological target, such as a protein or enzyme, to identify those that are most likely to bind to it. youtube.com This process is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov
The this compound scaffold is particularly interesting for a few reasons. The pyridine ring is a common feature in many approved drugs, and the sulfonamide group is a well-known pharmacophore that can form key interactions with biological targets. nih.gov The bromine atom provides a site for chemical modification, allowing for the creation of a diverse library of related compounds.
Library design is the process of defining a collection of virtual compounds based on a common scaffold. nih.gov For the this compound scaffold, a virtual library can be generated by systematically modifying specific parts of the molecule. This "decoration" of the core structure allows for the exploration of a vast chemical space to optimize biological activity and pharmacokinetic properties. nih.gov
Table 2: Conceptual Library Design Based on the this compound Scaffold
| Scaffold Position | R¹ (on Pyridine Ring) | R² (on Sulfonamide) | Example Virtual Compound |
|---|---|---|---|
| Parent Scaffold | -Br | -CH₃ | This compound |
| Variation 1 | -Cl | -CH₃ | N-(5-chloropyridin-2-yl)methanesulfonamide |
| Variation 2 | -CN | -CH₃ | N-(5-cyanopyridin-2-yl)methanesulfonamide |
| Variation 3 | -Br | -CH₂CH₃ | N-(5-bromopyridin-2-yl)ethanesulfonamide |
| Variation 4 | -Br | -Cyclopropyl | N-(5-bromopyridin-2-yl)cyclopropanesulfonamide |
| Variation 5 | -CF₃ | -CH₃ | N-(5-(trifluoromethyl)pyridin-2-yl)methanesulfonamide |
Once a virtual library is designed, it can be screened against a specific biological target using molecular docking simulations. researchgate.net This technique predicts the preferred orientation of a molecule when bound to a receptor and estimates the strength of the interaction. youtube.com By ranking the compounds in the library based on their docking scores, researchers can prioritize a smaller, more manageable number of molecules for chemical synthesis and subsequent biological testing. This scaffold-focused approach enhances the efficiency of hit identification and lead optimization in the drug discovery pipeline. nih.gov
Advanced Research Applications and Prospects
Chemical Probe Development Based on N-(5-bromopyridin-2-yl)methanesulfonamide
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The development of a chemical probe from a starting compound like this compound would involve a systematic process of optimization. This process would aim to enhance its potency, selectivity, and cellular activity.
The sulfonamide group could act as a key interaction point, potentially binding to metalloenzymes or forming hydrogen bonds within a protein's active site. The bromopyridine moiety offers a vector for chemical modification, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and pull-down experiments, or the introduction of photoreactive groups for covalent capture of the target protein. However, no specific studies detailing the transformation of this compound into a chemical probe have been reported.
Application in Target Validation Studies
Target validation is a critical step in the drug discovery pipeline, confirming that the modulation of a specific biological target has a desired therapeutic effect. Chemical probes derived from compounds like this compound would be instrumental in this process. By selectively engaging with a target protein in a cellular or in vivo model, such a probe could help researchers to elucidate the protein's function and its role in disease pathology. The effects of target engagement, whether inhibition or activation, can be observed to validate the hypothesis that the target is a viable point for therapeutic intervention. The absence of a validated probe based on this specific compound means its application in target validation remains speculative.
Integration into Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. mdpi.com this compound, with a molecular weight that could be considered at the upper end for a fragment, possesses structural features commonly found in successful fragment libraries. The sulfonamide group is a known zinc-binding group and can participate in key hydrogen bonding interactions, while the bromopyridine core provides a scaffold that can be elaborated upon to improve affinity and selectivity. nih.govnih.gov
In a typical FBDD campaign, a library of fragments would be screened against a protein target using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Once a fragment hit is identified, its binding mode is characterized, and medicinal chemists then "grow" the fragment by adding chemical functionality to enhance its interaction with the target. The bromine atom on the pyridine (B92270) ring of this compound would be an ideal handle for such fragment elaboration through various chemical coupling reactions. Despite this potential, there are no published FBDD studies that specifically identify this compound as a hit or starting point.
Role in Covalent Inhibitor Design
Covalent inhibitors form a chemical bond with their target protein, leading to irreversible or long-lasting inhibition. This approach has seen a resurgence in drug discovery, particularly for challenging targets. The design of covalent inhibitors often involves incorporating a "warhead," an electrophilic group that can react with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) on the target protein.
While the methanesulfonamide (B31651) group in this compound is not a typical reactive warhead, the bromopyridine moiety could potentially be exploited in certain contexts, for instance, through nucleophilic aromatic substitution reactions under specific conditions or by metabolic activation to a more reactive species. More commonly, the core structure of this compound could serve as a scaffold to which a known reactive group is appended. However, the literature does not currently contain examples of this compound or its derivatives being used in the design of covalent inhibitors.
Photoredox and Electrocatalytic Applications
Photoredox and electrocatalysis are powerful synthetic methodologies that utilize light or electricity, respectively, to drive chemical reactions. Aryl bromides, such as the 5-bromopyridin-2-yl group in the title compound, are common substrates in these reactions. They can participate in a variety of transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
For example, under photoredox conditions with a suitable catalyst, the carbon-bromine bond could be activated to form a radical species, which could then engage in further reactions. In electrocatalysis, the compound could be reduced at an electrode to generate a reactive intermediate. These modern synthetic methods could be applied to this compound to create derivatives with novel properties or to incorporate it into larger, more complex molecular architectures. To date, however, specific studies detailing the use of this compound in photoredox or electrocatalytic reactions have not been reported.
Future Research Directions for N 5 Bromopyridin 2 Yl Methanesulfonamide
Exploration of Novel Reaction Chemistries and Synthetic Methodologies
The future synthesis of derivatives based on N-(5-bromopyridin-2-yl)methanesulfonamide will likely focus on leveraging its existing functional groups to build molecular complexity and diversity. Key strategies will involve both the modification of the core structure and the development of more efficient synthetic routes.
One promising approach is the use of the Goldberg reaction, a copper-catalyzed N-arylation method, which could provide an economical and scalable synthesis of N-substituted aminopyridines from the 2-bromopyridine (B144113) precursor before or after the addition of the methanesulfonamide (B31651) group. mdpi.com Furthermore, established methods like reacting an aminopyridine core with methanesulfonyl chloride will continue to be fundamental. researchgate.netresearchgate.net
Advanced cross-coupling reactions are expected to play a pivotal role. The bromine atom on the pyridine (B92270) ring is a prime handle for reactions like the Sonogashira coupling, which has been successfully used to modify related iodo-substituted sulfonamides, enabling the introduction of alkyne-containing fragments. researchgate.net This opens the door to creating hybrid molecules with diverse functionalities. researchgate.net Similarly, Suzuki and Buchwald-Hartwig couplings could be employed to introduce a wide array of aryl, heteroaryl, and amine substituents at the 5-position of the pyridine ring, dramatically expanding the chemical space available for exploration.
A summary of potential synthetic methodologies is presented below.
| Methodology | Description | Potential Application for this compound | Reference |
| Goldberg Reaction | A copper-catalyzed method for the formation of a carbon-nitrogen bond between an aryl halide and an amine. | Provides an efficient route to synthesize the N-pyridin-2-yl bond from 2-bromopyridine and an appropriate amine. mdpi.com | mdpi.com |
| Sulfonamide Formation | Reaction of an amine with a sulfonyl chloride to form a sulfonamide linkage. | The standard method for introducing the methanesulfonamide group onto the 2-aminopyridine (B139424) core. researchgate.net | researchgate.netresearchgate.net |
| Sonogashira Coupling | A cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. | Enables modification at the 5-position of the pyridine ring by introducing alkyne-containing moieties to the bromo-substituent. researchgate.net | researchgate.net |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Allows for the introduction of various aryl or vinyl groups at the 5-position, diversifying the structure. | |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | Could be used to replace the bromine atom with a wide range of primary or secondary amines, creating novel derivatives. |
Diversification of Biological Targets and Therapeutic Areas
While the specific biological profile of this compound is not extensively defined, the sulfonamide moiety is a well-established pharmacophore present in drugs with a wide range of activities. Future research should aim to explore the potential of its derivatives across multiple therapeutic areas.
Derivatives of sulfonamides have demonstrated significant anti-inflammatory and anticancer activities. researchgate.net For instance, certain methanesulfonamide derivatives have shown anti-inflammatory effects comparable to standard drugs like phenylbutazone (B1037) in preclinical models. researchgate.net This suggests that novel analogs of this compound could be screened for similar properties, potentially targeting enzymes like cyclooxygenases (COX). researchgate.net
The structural motif is also present in inhibitors of viral enzymes, such as SARS-CoV-2 main protease and HIV protease, indicating a potential for developing antiviral agents. bu.edu.egmdpi.com Furthermore, the combination of sulfonamides with other pharmacophores, such as the piperazine (B1678402) core found in trimetazidine, has been explored to create hybrid molecules with potential anti-ischemic and neuroprotective benefits. mdpi.com This points toward the possibility of designing derivatives for cardiovascular and neurological disorders.
Development of Multi-Target Directed Ligands
The complexity of multifactorial diseases like Alzheimer's disease (AD) and cancer has spurred the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold is a suitable starting point for the design of MTDLs.
In the context of AD, MTDLs often aim to inhibit enzymes such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and monoamine oxidase (MAO). nih.govnih.gov The design strategy frequently involves molecular hybridization, where known pharmacophores for different targets are combined into a single chemical entity. nih.gov The this compound structure could serve as a core or fragment to be hybridized with moieties known to inhibit these AD-related targets.
Similarly, in oncology, targeting multiple pathways is a key strategy to overcome drug resistance. MTDLs have been designed to simultaneously inhibit kinases like ALK and EGFR. mdpi.com Future work could involve incorporating the this compound scaffold into structures designed to hit multiple cancer-related targets. The emergence of computational tools like MTDL-GAN, a generative adversarial network, could accelerate the de novo design of such molecules based on libraries of known inhibitors. chemrxiv.org
Advanced Computational Approaches for Structure-Based Design
Modern drug discovery heavily relies on computational methods to reduce costs and accelerate timelines. mdpi.com Advanced computational approaches will be indispensable for guiding the design and optimization of this compound derivatives.
Structure-based drug design (SBDD) begins with the three-dimensional structure of a biological target, using it to design complementary ligands. bohrium.com Should a specific target be identified for this compound class, molecular docking simulations could predict the binding modes of novel derivatives, while techniques like Density Functional Theory (DFT) calculations could provide deeper insights into their electronic properties and interactions. mdpi.com
Ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be employed when the target structure is unknown. mdpi.com These methods rely on the chemical structures and biological activities of a series of known active molecules to build predictive models. mdpi.com
The increasing integration of artificial intelligence and machine learning offers powerful new tools. nih.gov These technologies can be used for virtual screening of vast chemical libraries, de novo design of novel structures with desired properties, and prediction of pharmacokinetic profiles, thereby streamlining the hit-to-lead optimization process. mdpi.comnih.gov
| Computational Approach | Description | Application in Designing Derivatives | Reference |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. | To visualize and score the binding of designed analogs within the active site of a target enzyme (e.g., a kinase or protease). mdpi.com | mdpi.com |
| QSAR | Quantitative Structure-Activity Relationship models correlate variations in the biological activity of compounds with changes in their molecular structures. | To build models that predict the activity of new derivatives before synthesis, guiding the selection of the most promising candidates. mdpi.com | mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) necessary for biological activity. | To design novel molecules that retain the key pharmacophoric features required for target interaction while having different core scaffolds. mdpi.com | mdpi.com |
| Machine Learning / AI | Utilizes algorithms to learn from large datasets to make predictions or generate new data. | For de novo design of novel MTDLs, prediction of ADMET properties, and high-throughput virtual screening. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | To complement experimental data by computing structural and spectroscopic properties of new derivatives. mdpi.com | mdpi.com |
Investigation of Prodrug Strategies for this compound Derivatives
A significant challenge in drug development is optimizing a molecule's pharmacokinetic properties, including its solubility, permeability, and metabolic stability. The prodrug approach, where an inactive compound is transformed into an active drug in vivo, is a powerful strategy to overcome these hurdles. nih.gov
This approach is particularly relevant for sulfonamides. Researchers have successfully developed sophisticated prodrugs for sulfonamide-containing molecules like TAK-242, a TLR4 antagonist. nih.gov These "second-generation" prodrugs incorporate features like self-immolative spacers that ensure the efficient release of the active sulfonamide while preventing premature or nonproductive hydrolysis of the prodrug itself. nih.gov Such a modular design, featuring a trigger, a linker, and the parent drug, could be adapted for derivatives of this compound. nih.gov
By converting the sulfonamide nitrogen or another functional group into a cleavable moiety, a prodrug strategy could enhance oral bioavailability, improve targeted delivery, or achieve sustained release of the active compound. nih.govnih.gov Future research should explore various carrier-linked prodrug designs to improve the druggability of promising lead compounds derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-bromopyridin-2-yl)methanesulfonamide, and what key reaction conditions must be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonamide condensation. For example, reacting 5-bromo-2-aminopyridine with methanesulfonyl chloride in anhydrous dichloromethane under reflux, using triethylamine as a base to neutralize HCl byproducts. Reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize side products like disubstituted derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.8–8.5 ppm for pyridine) and confirm sulfonamide linkage (SONH resonance at δ 3.1–3.3 ppm).
- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., S–N ≈ 1.63 Å) and angles (e.g., C–S–O ≈ 106°), with SHELXL refinement addressing thermal motion or disorder .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 279.97 for CHBrNOS) .
Q. How does the bromine substituent at the 5-position of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine activates the pyridine ring for electrophilic substitution at the 3-position. However, in SNAr (nucleophilic aromatic substitution), the 5-bromo group directs incoming nucleophiles to the 2- or 4-positions due to meta/para electronic effects. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) reveal bromine's role in stabilizing transition states via inductive effects .
Advanced Research Questions
Q. What strategies are recommended for resolving data contradictions arising from disorder or twinning during X-ray crystallographic refinement of this compound derivatives?
- Methodological Answer :
- Disorder handling : Use PART instructions in SHELXL to model split positions for disordered atoms (e.g., rotating methoxy or sulfonamide groups). Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles .
- Twinning : For twinned crystals (e.g., non-merohedral twinning), employ TWIN/BASF commands in SHELXL. HKLF 5 format integrates data from multiple domains, while the R metric (<0.1) validates data quality post-refinement .
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reaction mechanisms involving this compound?
- Methodological Answer :
- Electronic properties : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~5.2 eV for the parent compound) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Mechanistic insights : Use intrinsic reaction coordinate (IRC) analysis to trace transition states in sulfonamide formation. Compare activation energies (ΔG) for bromine substitution pathways (e.g., SN2 vs. radical mechanisms) .
Q. What methodological approaches are used to correlate the structural features of this compound with its biological activity through molecular docking studies?
- Methodological Answer :
- Target preparation : Retrieve protein structures (e.g., bacterial dihydropteroate synthase, PDB ID: 1AJ0) and prepare for docking (e.g., protonation states, water removal) using AutoDock Tools .
- Docking simulations : Perform flexible ligand docking (AutoDock Vina) to assess binding affinities (ΔG) and key interactions (e.g., hydrogen bonds between sulfonamide SO and Arg). Validate poses via MD simulations (AMBER) to evaluate stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
